This compound falls under the category of heterocyclic compounds, specifically quinolines, which are known for their diverse biological activities. Quinolines and their derivatives have been extensively studied for their roles in medicinal chemistry, particularly as scaffolds for drug development targeting various diseases .
The synthesis of 6-Amino-1-Methylquinolin-2(1H)-One can be achieved through several methods:
The synthesis often requires careful control of reaction parameters such as temperature, solvent choice, and reaction time to ensure high yields and purity of the final product. Analytical techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry are typically used to confirm the identity and purity of synthesized compounds .
The molecular structure of 6-Amino-1-Methylquinolin-2(1H)-One can be represented as follows:
The compound's structure is critical for understanding its reactivity and potential interactions with biological targets .
6-Amino-1-Methylquinolin-2(1H)-One can undergo various chemical reactions:
Common reagents for these reactions include potassium permanganate for oxidation, sodium borohydride for reduction, and various halogenating agents for substitution reactions. Reaction conditions such as temperature and solvent choice are crucial for achieving desired outcomes .
The mechanism of action for 6-Amino-1-Methylquinolin-2(1H)-One involves its interaction with specific biological targets, potentially influencing pathways related to cell proliferation and apoptosis. Research indicates that this compound may act as an inhibitor or modulator in various biochemical pathways, particularly those involving enzyme activity related to cancer progression .
Studies have shown that modifications to the compound's structure can enhance its binding affinity and selectivity towards target proteins, making it a promising candidate for further drug development .
These properties affect its handling, storage, and application in scientific research .
6-Amino-1-Methylquinolin-2(1H)-One has potential applications in various fields:
The quinolin-2(1H)-one scaffold serves as a privileged heterocyclic motif in medicinal chemistry and materials science. 6-Amino-1-methylquinolin-2(1H)-one (CAS: 90914-94-6, C₁₀H₁₀N₂O, MW: 174.20 g/mol) exemplifies this core with specific modifications enhancing its utility [1] [5]. Its synthesis relies on strategic functionalization at the N1 and C6 positions.
N1-Methylation precedes C6-amination to avoid competing reactions. Dimethyl sulfate (DMS) in alkaline media efficiently installs the methyl group on quinolin-2(1H)-one precursors under mild conditions (60-80°C). This exothermic reaction achieves >85% yield, with the methyl group's orientation confirmed by ¹H NMR (singlet at δ 3.55 ppm) [1] [4]. Alternative alkylating agents (e.g., methyl iodide) necessitate phase-transfer catalysts but offer lower regioselectivity. The reaction’s efficiency stems from the nucleophilic character of the lactam nitrogen, which attacks the electrophilic carbon of DMS.
6-Nitro-1-methylquinolin-2(1H)-one serves as a key intermediate for accessing the aminated derivative. Constructed via:
Direct C6-amination leverages the inherent electrophilicity of halogenated precursors. 6-Bromo-1-methylquinolin-2(1H)-one undergoes copper-catalyzed amination with ammonia or protected amines at 120-150°C, yielding the target amine [3] [5]. Microwave irradiation enhances reaction kinetics, reducing time from 24h to 2h. Solvent choice (DMSO > DMF) critically influences regioselectivity by minimizing C3/C8 side reactions.
Table 1: Core Synthetic Routes to 6-Amino-1-methylquinolin-2(1H)-one
Method | Key Reagents/Conditions | Yield (%) | Advantages |
---|---|---|---|
N1-Methylation | DMS, K₂CO₃, 70°C | 85-92 | High regioselectivity |
Nitro Reduction | 6-Nitro precursor, H₂/Pd-C, EtOH | 88-92 | Chemoselective |
Direct C6 Amination | 6-Bromo precursor, CuI, NH₃, DMSO, 150°C | 70-78 | Avoids multi-step sequences |
The 6-amino group’s nucleophilicity and the quinolinone core’s electronic properties enable diverse structural modifications for drug discovery.
Palladium-catalyzed Suzuki-Miyaura cross-coupling installs aryl/heteroaryl groups at the C6 position. 6-Amino-1-methylquinolin-2(1H)-one is first converted to 6-boronic ester via Miyaura borylation (B₂pin₂, Pd(dppf)Cl₂). Subsequent coupling with aryl halides under Pd(OAc)₂ catalysis yields biaryl derivatives [1] [8]. Electron-deficient pyridines couple efficiently (K₂CO₃, dioxane, 80°C), whereas thiophenes require SPhos ligands. This route generates analogues for kinase inhibition studies.
The 6-amino group undergoes arylation/alkylation via Pd-XPhos precatalysts. Reacting with aryl halides under Pd₂(dba)₃/BINAP catalysis forms diarylamines—crucial for modulating electron-donating capacity. For example, coupling with 4-bromobenzothiophene (a fragment in brexpiprazole synthesis) yields antipsychotic candidates [1] [6]. Microwave-assisted reactions (100°C, 1h) achieve >90% conversion, enabling rapid library synthesis.
Condensation with aldehydes and isocyanides generates 6-amidinoquinolin-2(1H)-ones. The amino group attacks aldehydes (e.g., benzaldehyde) to form imines, which undergo [4+1] cycloaddition with tert-butyl isocyanide. This one-pot, catalyst-free reaction in DCM delivers imidazolinyl-substituted derivatives—scaffolds with demonstrated anticonvulsant activity in triazoloquinoline analogues [2] [7].
Table 2: Electronic Properties of 6-Amino-1-methylquinolin-2(1H)-one Derivatives
Derivative Type | λₐᵦₛ (nm) in CHCl₃ | λₑₘ (nm) in MeOH | Quantum Yield (Φ) | Biological Relevance |
---|---|---|---|---|
Parent Compound | 320 | 410 | 0.15 | Reference scaffold |
6-(4-Pyridyl) (Suzuki) | 335 | 435 | 0.28 | Kinase inhibition |
6-N,N-Diphenyl (Buchwald) | 350 | 465 | 0.42 | Antipsychotic analogues |
6-Amidino (MCR) | 310 | 395 | 0.09 | Anticonvulsant leads |
Table 3: Derivatization Approaches for Bioactive Analogues
Strategy | Reaction Conditions | Key Products | Applications |
---|---|---|---|
Suzuki Coupling | Pd(OAc)₂, SPhos, K₃PO₄, dioxane/H₂O, 80°C | 6-(Hetero)arylquinolinones | Kinase inhibitors, Fluorescent probes |
Buchwald-Hartwig | Pd₂(dba)₃/XPhos, NaOᵗBu, toluene, 100°C | 6-Diarylaminoquinolinones | CNS agents (e.g., brexpiprazole cores) |
Three-Component | R-CHO, ᵗBuNC, DCM, 25°C, 12h | 6-(Imidazolinyl)quinolinones | Anticonvulsant screening |
Electronic and Structural Insights:
These methodologies provide robust access to functionally diverse libraries, positioning 6-amino-1-methylquinolin-2(1H)-one as a versatile scaffold in pharmaceutical innovation.
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13568-33-7
CAS No.: 12712-72-0
CAS No.: 50875-10-0
CAS No.: 32338-15-1